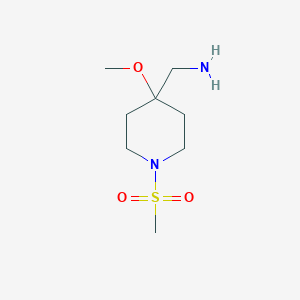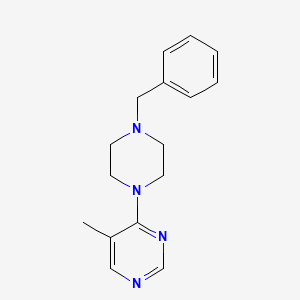![molecular formula C13H14N4O B12229388 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B12229388.png)
6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological targets in specific ways, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinemethanol with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyridine or pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4,6-dimethylpyrimidine share structural similarities with 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide.
Pyridine derivatives: Compounds such as 3-pyridinemethanol and 2-chloropyridine are structurally related to the pyridine moiety of the compound.
Uniqueness
What sets this compound apart is its unique combination of the pyridine and pyrimidine rings, which allows for specific interactions with biological targets. This dual-ring structure provides a versatile scaffold for the development of new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
6-ethyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-2-11-6-12(17-9-16-11)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18) |
InChI Key |
JWYVZLBSPLILRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12229316.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)

![3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229328.png)
![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12229334.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B12229361.png)

![{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12229372.png)
![1-{2'-Methyl-[5,5'-bipyrimidin]-2-yl}piperidin-4-ol](/img/structure/B12229373.png)

![1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B12229377.png)
![4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12229378.png)
![5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B12229381.png)
